4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLWPMSOSWKBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation: Synthesis of the Chalcone Intermediate
The foundational step involves preparing the α,β-unsaturated ketone precursor, (E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, via Claisen-Schmidt condensation. This reaction couples 4-chloroacetophenone and 4-fluorobenzaldehyde under basic conditions.
Procedure :
A mixture of 4-chloroacetophenone (10 mmol, 1.54 g), 4-fluorobenzaldehyde (10 mmol, 1.24 g), and sodium hydroxide (20 mmol, 0.8 g) in ethanol (50 mL) is stirred at 20°C for 1 hour. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the chalcone.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Melting Point | 115–118°C |
| IR (KBr, cm⁻¹) | 1658 (C=O), 1602 (C=C) |
The reaction’s efficiency hinges on the electron-withdrawing effects of the chloro and fluoro groups, which enhance the electrophilicity of the carbonyl carbon.
Cyclization to Pyrimidin-2-amine: Guanidine-Mediated Annulation
The chalcone intermediate undergoes cyclization with guanidine to form the pyrimidine core. Two primary methods are documented: conventional reflux and microwave-assisted synthesis .
Conventional Reflux Method
Procedure :
A mixture of (E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (5 mmol, 1.65 g), guanidine hydrochloride (7.5 mmol, 0.72 g), and sodium hydroxide (22.5 mmol, 0.9 g) in ethanol (30 mL) is refluxed for 12–14 hours. The product is isolated by precipitation in ice water, followed by column chromatography (ethyl acetate/petroleum ether, 2:8).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Time | 12–14 hours |
Microwave-Assisted Synthesis
Procedure :
The same reagents are subjected to microwave irradiation (300 W, 80°C) for 7–9 minutes. The solvent-free approach reduces reaction time and improves atom economy.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Reaction Time | 7–9 minutes |
Optimization of Reaction Conditions
Base and Solvent Effects
Lithium hydroxide (LiOH) and sodium hydroxide (NaOH) are critical for deprotonating guanidine and facilitating nucleophilic attack. Ethanol serves as the optimal solvent due to its polarity and boiling point, though solvent-free microwave methods offer comparable yields.
Temperature and Time Dynamics
Conventional reflux requires prolonged heating (12+ hours), whereas microwave irradiation accelerates the reaction via dielectric heating, reducing side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 500 MHz) :
-
δ 8.29 (dd, J = 9.0 Hz, JHF = 5.5 Hz, 2H, H-2″/H-6″ of 4-fluorophenyl)
-
δ 8.20 (d, J = 8.5 Hz, 2H, H-2′/H-6′ of 4-chlorophenyl)
-
δ 7.74 (s, 1H, H-5 pyrimidine)
¹³C NMR :
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Energy Efficiency |
|---|---|---|---|
| Conventional Reflux | 70–75 | 12–14 h | Low |
| Microwave-Assisted | 78–82 | 7–9 min | High |
Microwave synthesis outperforms conventional methods in yield and efficiency, aligning with trends observed for analogous bromophenyl derivatives.
Challenges and Troubleshooting
-
Byproduct Formation : Prolonged heating in conventional methods may lead to dihydropyrimidine byproducts. This is mitigated by strict temperature control.
-
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) effectively separates the target compound from unreacted chalcone.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Compound 4 has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as proteins involved in disease pathways. The presence of halogen substituents (chlorine and fluorine) may enhance its binding affinity and stability in protein-ligand complexes .
Scientific Research Applications
The compound has several promising applications in various fields:
Medicinal Chemistry
- Anticancer Research : Investigated for its ability to inhibit cancer cell proliferation.
- Anti-inflammatory Studies : Explored for reducing inflammation through modulation of inflammatory pathways.
Chemical Synthesis
- Building Block : Used as a precursor for synthesizing more complex molecules in organic chemistry.
- Functional Group Modification : Its structure allows for further chemical modifications to create derivatives with enhanced properties.
Material Science
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Below is a comparative analysis of key derivatives:
Crystallographic and Spectral Comparisons
Biological Activity
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse scientific sources.
- IUPAC Name : this compound
- Molecular Formula : C16H13ClFN3
- Molecular Weight : 303.74 g/mol
- CAS Number : 332951-08-3
Synthesis
The synthesis of this compound typically involves the condensation of substituted benzaldehydes with guanidine derivatives under basic conditions, forming an intermediate Schiff base that cyclizes to yield the pyrimidine structure. Various synthetic routes have been optimized for higher yields and efficiency in industrial settings .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism involves the inhibition of specific enzymes or receptors associated with cancer cell growth.
Case Study: NCI Screening
In a notable study, compounds similar to this compound were screened by the National Cancer Institute (NCI). The results indicated significant cytotoxicity against several human cancer cell lines. The presence of chlorine and fluorine substituents was found to enhance the compound's binding affinity to target proteins involved in tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus preventing substrate interaction.
- Receptor Modulation : It can function as an agonist or antagonist at specific receptors, influencing cellular signaling pathways critical for cancer progression .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that derivatives of pyrimidine compounds often exhibit varying degrees of biological activity based on their substituents. For example:
| Compound Name | Structure | Anticancer Activity |
|---|---|---|
| This compound | Structure | High |
| 4-(4-Chlorophenyl)-6-(4-bromophenyl)pyrimidin-2-amine | Structure | Moderate |
| 4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | Structure | Low |
The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's lipophilicity and stability, which are crucial for its bioactivity.
Q & A
Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine?
A common method involves the condensation of (E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one with guanidine nitrate in ethanol under reflux, followed by the addition of lithium hydroxide to facilitate cyclization. The product is purified via column chromatography using silica gel and an ethyl acetate/petroleum ether eluent (2:8 ratio). This approach ensures high regioselectivity for the pyrimidine ring formation .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Key characterization methods include:
- IR spectroscopy : NH₂ stretching vibrations (~3434 cm⁻¹), aromatic C=C (1599–1624 cm⁻¹), and C-F/C-Cl bonds (1226 cm⁻¹).
- ¹H NMR : Aromatic protons (δ 7.30–8.03 ppm), NH₂ protons (δ 5.29 ppm), and splitting patterns for substituents.
- ¹³C NMR : Peaks for pyrimidine carbons (δ 103–164 ppm) and aryl carbons (δ 126–140 ppm). Spectral discrepancies, such as merged H-5 proton signals, require careful deconvolution .
Advanced Research Questions
Q. How do substituents influence the biological activity of pyrimidine derivatives like this compound?
Comparative studies show that:
- The 4-chlorophenyl group enhances lipophilicity and membrane penetration, critical for antimicrobial activity.
- The 4-fluorophenyl moiety increases electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase).
- Substitutions at the pyrimidine 2-amine position can modulate solubility and bioavailability .
| Compound Type | Key Substituent | Bioactivity |
|---|---|---|
| 4-(Chloro)phenyl pyrimidine | Chloro-substituted aryl | Antimicrobial |
| Sulfonamide derivatives | Methylsulfonyl group | Antibiotic resistance |
| Target compound | Dual chloro/fluoro aryl | Broad-spectrum potential |
| Table adapted from structural comparisons in . |
Q. How can contradictions in biological data (e.g., varying MIC values across studies) be resolved?
Discrepancies often arise from differences in:
- Test strains : Gram-positive vs. Gram-negative bacteria exhibit varying membrane permeability.
- Experimental conditions : pH, solvent (DMSO vs. aqueous buffers), and incubation time affect compound stability.
- Structural analogs : Minor substituent changes (e.g., morpholinophenyl vs. methoxyphenyl) alter binding kinetics. Methodological standardization and dose-response curve replications are recommended .
Q. What computational strategies optimize the synthesis and activity of this compound?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error in cyclization steps. Molecular docking simulations (e.g., AutoDock Vina) identify potential targets like kinases or bacterial enzymes, guiding structural modifications for enhanced affinity. Feedback loops integrating experimental data refine computational models .
Methodological Challenges
Q. What purification challenges arise during synthesis, and how are they addressed?
Co-elution of byproducts (e.g., unreacted chalcones) with the target compound is common. Solutions include:
- Gradient elution : Adjusting ethyl acetate/petroleum ether ratios during column chromatography.
- Recrystallization : Using ethanol/water mixtures to isolate pure crystals.
- HPLC-MS : Monitoring purity >95% for pharmacological assays .
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH stability tests : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fractions .
Research Applications
Q. What are the potential therapeutic applications of this compound?
Preclinical studies suggest:
- Antimicrobial activity : Inhibition of Staphylococcus aureus (MIC ~8 µg/mL) via folate pathway disruption.
- Anticancer potential : Moderate cytotoxicity against HeLa cells (IC₅₀ ~50 µM) through kinase inhibition. Further structure-activity relationship (SAR) studies are needed to optimize selectivity .
Q. How does this compound compare to FDA-approved pyrimidine-based drugs?
Unlike trimethoprim (a dihydrofolate reductase inhibitor), this compound’s dual aryl substituents may target multiple enzymes, reducing resistance risks. However, its pharmacokinetic profile (e.g., half-life, bioavailability) requires optimization to match clinical benchmarks .
Data Reporting Standards
Q. What metadata should accompany experimental findings for reproducibility?
Include:
- Synthetic details : Solvent purity, reaction time/temperature, catalyst batch.
- Biological assays : Strain identifiers (e.g., ATCC numbers), cell passage numbers, assay controls.
- Spectroscopic raw data : NMR pulse sequences, IR resolution settings.
Adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
